molecular formula C21H18N4O B2461745 N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide CAS No. 1904294-44-5

N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide

Cat. No. B2461745
CAS RN: 1904294-44-5
M. Wt: 342.402
InChI Key: QUGODEWLGOCDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide, commonly known as BIP-L, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIP-L belongs to the class of compounds known as positive allosteric modulators (PAMs), which are compounds that enhance the activity of a specific receptor without directly activating it.

Scientific Research Applications

TRPV1 Antagonism and Analgesic Activity

N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide analogs, such as those studied in TRPV1 antagonist research, have demonstrated significant analgesic properties. For instance, specific compounds designed with hydrophobic interactions in the C-region showed not only high binding potency to hTRPV1 but also pronounced analgesic activity in animal models, surpassing some parent compounds in efficacy and minimizing side effects. This indicates a potential application in pain management strategies, especially for conditions related to TRPV1-mediated pain pathways (Kim et al., 2012).

Quantum Chemical Insights

Quantum chemical studies offer another dimension of understanding, particularly in drug design and molecular behavior prediction. Research on structurally related compounds, like N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, underscores the importance of quantum chemical analyses. These studies can elucidate steric energies, conformations, and the interactions of molecules, which are critical in assessing their biological activity and optimizing their properties for therapeutic use (Otuokere & Amaku, 2015).

Antifungal and Antibacterial Properties

The exploration of endophytic metabolites has revealed compounds with promising antifungal and antibacterial activities. Compounds structurally similar to N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide, isolated from endophytic fungi, have shown significant bioactivity against various pathogens. Such findings suggest potential applications in developing new antimicrobial agents that could serve as alternatives to traditional antibiotics, addressing the growing concern over antibiotic resistance (Xiao et al., 2014).

Immunomodulating Activity

The immunomodulating activity of related compounds, like condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, highlights another potential application. These compounds have been shown to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses, indicating their utility in modulating immune responses. Such properties could be beneficial in designing new therapeutic agents that aim to boost the immune system's ability to combat infections and possibly other immune-related conditions (Doria et al., 1991).

properties

IUPAC Name

3-(4-cyanophenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c22-13-17-7-5-16(6-8-17)9-10-20(26)25-15-19-4-2-12-24-21(19)18-3-1-11-23-14-18/h1-8,11-12,14H,9-10,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGODEWLGOCDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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